molecular formula C22H24N4O2S B270337 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No. B270337
M. Wt: 408.5 g/mol
InChI Key: MSPXIXOUYWVJDB-UHFFFAOYSA-N
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Description

2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone, also known as CTET, is a novel compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazole compounds, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is not fully understood, but it has been suggested that it may act as a modulator of ion channels or receptors in the central nervous system. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce pain and inflammation in animal models, as well as to inhibit the growth of cancer cells. 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is that it has been shown to have a high degree of purity and stability, making it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone. One area of interest is its potential use as a drug for the treatment of epilepsy, pain, and inflammation. Another area of interest is its use as a fluorescence probe for the detection of copper ions in biological systems. Further studies are needed to fully understand the mechanism of action of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone and to investigate its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of triethylamine to yield 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone. The synthesis of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has been reported in several research articles, and the purity and yield of the compound have been optimized.

Scientific Research Applications

2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anticonvulsant, analgesic, anti-inflammatory, and antitumor activities, making it a promising candidate for drug development. 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has also been studied for its potential use as a fluorescence probe for the detection of copper ions in biological systems.

properties

Product Name

2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C22H24N4O2S/c1-28-19-9-7-16(8-10-19)20(27)15-29-22-25-24-21(17-11-13-23-14-12-17)26(22)18-5-3-2-4-6-18/h7-14,18H,2-6,15H2,1H3

InChI Key

MSPXIXOUYWVJDB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=NC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=NC=C4

Origin of Product

United States

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